3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Overview
Description
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a fluoro-methoxyphenyl sulfonyl group and an o-tolyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine.
Functionalization with Fluoro-Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine nitrogen using a sulfonyl chloride derivative of 3-fluoro-4-methoxyphenyl.
Attachment of the o-Tolyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Medicine
The compound’s pharmacological properties are being investigated for therapeutic applications. It shows promise in the treatment of conditions such as anxiety, depression, and other neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance binding affinity to these targets, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The fluoro and methoxy substituents further influence the compound’s activity by affecting its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(m-tolyl)pyridazine
- 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
- 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(phenyl)pyridazine
Uniqueness
Compared to these similar compounds, 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is unique due to the specific positioning of the o-tolyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-5-3-4-6-18(16)20-8-10-22(25-24-20)26-11-13-27(14-12-26)31(28,29)17-7-9-21(30-2)19(23)15-17/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHTHCPVCMFQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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